

comparative bioavailability of codeine phosphate and codeine sulfate

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Compound of Interest

Compound Name: CODEINE PHOSPHATE

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Comparative Bioavailability: Codeine Phosphate vs. Codeine Sulfate

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of two common codeine salts, supported by experimental data.

This guide provides a detailed comparison of the bioavailability of **codeine phosphate** and codeine sulfate, two frequently used salt forms of the opioid analgesic codeine. Understanding the pharmacokinetic nuances between these forms is critical for drug development, formulation, and clinical application. While both salts are readily absorbed and ultimately deliver the active codeine molecule, subtle differences in their physicochemical properties could theoretically influence their absorption kinetics. However, available data suggests that their bioavailabilities are comparable.

Data Presentation: Pharmacokinetic Parameters

A pivotal clinical trial (Study T30-PVFS-1) was conducted to assess the comparative bioavailability of codeine from a 30 mg codeine sulfate tablet and a combination product containing 30 mg of **codeine phosphate** (Tylenol® #3) under fasting conditions. The results from this study demonstrated that the two salt forms are bioequivalent with respect to the parent drug, codeine.

The key pharmacokinetic parameters for codeine from this single-dose, crossover study in healthy adult volunteers are summarized below.



Parameter	Codeine Sulfate (30 mg Tablet)	Codeine Phosphate (30 mg in Tylenol® #3)	Geometric Mean Ratio (%)	90% Confidence Interval
Cmax (ng/mL)	61.32 ± 17.65	61.54 ± 19.53	99.64	93.81 – 105.88
AUC(0-t) (ng·h/mL)	338.15 ± 92.13	338.81 ± 91.33	99.81	96.69 – 103.03
AUC(inf) (ng·h/mL)	363.88 ± 96.38	364.51 ± 95.34	99.83	96.82 – 102.93
Tmax (h)	1.02 (0.50-2.50)	1.01 (0.50-4.00)	-	-

Data presented as Arithmetic Mean ± Standard Deviation, except for Tmax which is Median (Range). Cmax = Maximum plasma concentration, AUC(0-t) = Area under the plasma concentration-time curve from time zero to the last measurable concentration, AUC(inf) = Area under the plasma concentration-time curve from time zero to infinity, Tmax = Time to reach maximum plasma concentration.

The statistical analysis showed that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(inf) for codeine were all within the 80% to 125% range required to establish bioequivalence.

Experimental Protocols

The data presented above was generated from a single-dose, two-period, two-treatment, crossover comparative bioavailability study.

Study Design:

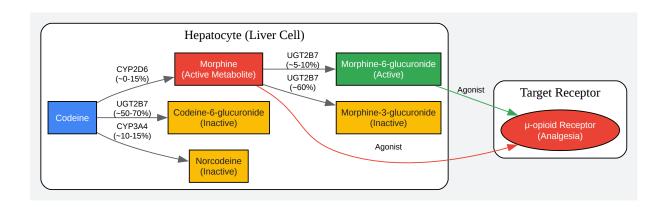
- Title: A Single Dose, 2-Period, 2-Treatment, 2-Way Crossover Comparative Bioavailability
 Study of Codeine 30 mg Tablets and Tylenol #3 Tablets Under Fasting Conditions.
- Population: 36 healthy adult volunteers were enrolled, with 34 completing both periods of the study.



- Treatments:
 - Test Product: Codeine Sulfate 30 mg tablet.
 - Reference Product: Tylenol® #3 (300 mg Acetaminophen / 30 mg Codeine Phosphate).
- Procedure: Subjects received a single oral dose of either the test or reference product after an overnight fast. Following a washout period, subjects received the alternate treatment.
- Blood Sampling: Serial blood samples were collected from subjects at predetermined time points to measure the plasma concentrations of codeine and its major metabolites.
- Bioanalytical Method: Plasma concentrations of codeine were determined using a validated analytical method, likely high-performance liquid chromatography (HPLC).

Visualizations

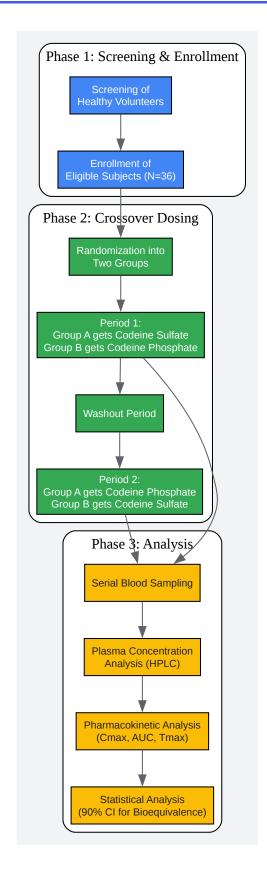
The following diagrams illustrate the metabolic pathway of codeine and the workflow of the comparative bioavailability study.



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Caption: Metabolic pathway of codeine in the liver.





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Caption: Workflow of a typical crossover bioavailability study.



Conclusion

Based on the available pharmacokinetic data, codeine sulfate and **codeine phosphate** exhibit comparable bioavailability. The choice between these two salt forms in the development of immediate-release oral dosage forms is unlikely to be influenced by significant differences in the rate or extent of codeine absorption. Both forms are rapidly absorbed, with peak plasma concentrations reached in approximately one hour. Codeine is a prodrug that is metabolized in the liver to its active metabolite, morphine, primarily by the CYP2D6 enzyme. The analgesic effect of codeine is largely dependent on this conversion. Therefore, factors such as genetic polymorphisms in CYP2D6 will have a more significant impact on the clinical efficacy and safety of codeine than the choice of salt form.

 To cite this document: BenchChem. [comparative bioavailability of codeine phosphate and codeine sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669283#comparative-bioavailability-of-codeinephosphate-and-codeine-sulfate]

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